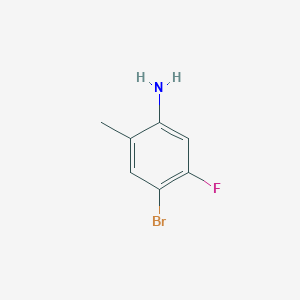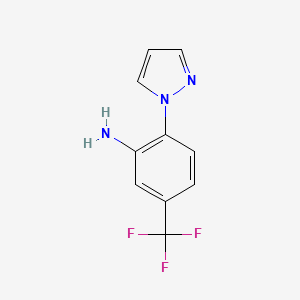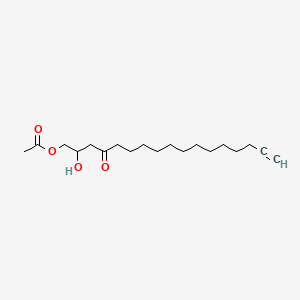
4-ブロモ-5-フルオロ-2-メチルアニリン
概要
説明
4-Bromo-5-fluoro-2-methylaniline, also known as 4-bromo-5-fluoro-2-methylbenzenamine, is an organic compound belonging to the class of anilines. It is a colorless, flammable liquid that is used in various scientific research applications. The compound has a molecular formula of C7H7BrFN and a molecular weight of 211.09 g/mol. It is an important intermediate for the synthesis of various compounds and has various applications in the fields of organic chemistry, analytical chemistry, and biochemistry.
科学的研究の応用
4-ブロモ-5-フルオロ-2-メチルアニリン:包括的な分析
MDL化合物の合成: 4-ブロモ-5-フルオロ-2-メチルアニリンは、MDL-800、MDL-801、MDL-811などのMDL化合物の合成における重要な成分です。 これらの化合物は、腫瘍抑制因子として作用するリシン脱アセチル化酵素であるSIRT6のアクチベーターです .
Leimgruber-Batcho反応: この化合物は、インドール誘導体の重要な合成経路であるLeimgruber-Batcho反応により、6-クロロ-5-フルオロインドールの調製に使用されます .
アミノアルコールの合成: 医薬品における潜在的な用途を持つ(S)-アミノアルコール、2-アミノ-3-(2-フルオロ-4-メチルフェニル)-プロパン-1-オールの合成における前駆体として機能します .
医薬品研究: この化合物の誘導体は、神経学的プロセスにおいて重要な役割を果たすイオンチャネル型グルタミン酸受容体における役割を含む、薬理学的特性について研究されています .
材料科学: 材料科学において、このアニリン誘導体は、ポリマーまたはその他の先進材料に組み込まれた場合の特性について調査することができます .
化学研究: この化合物は、その反応性とより複雑な分子のビルディングブロックとしての可能性を調べるために、さまざまな化学研究アプリケーションで使用されています .
Safety and Hazards
The safety information for “4-Bromo-5-fluoro-2-methylaniline” indicates that it has hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
作用機序
Target of Action
4-Bromo-5-fluoro-2-methylaniline is a key ingredient for the synthesis of MDL compounds . These compounds are activators of sirtuin 6 (SIRT6) , a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
MDL compounds increase the deacetylase activity of SIRT6 by binding to an allosteric site . This binding leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The activation of SIRT6 by MDL compounds affects the biochemical pathway of histone deacetylation . This results in the suppression of tumor growth, as SIRT6 acts as a tumor suppressor .
Result of Action
The result of the action of 4-Bromo-5-fluoro-2-methylaniline, through its role in the synthesis of MDL compounds, is the activation of SIRT6 . This leads to a decrease in histone levels in human hepatocellular carcinoma cells , thereby suppressing tumor growth .
生化学分析
Biochemical Properties
4-Bromo-5-fluoro-2-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group
Cellular Effects
The effects of 4-Bromo-5-fluoro-2-methylaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 4-Bromo-5-fluoro-2-methylaniline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to participate in cross-coupling reactions and nucleophilic substitutions is central to its biochemical activity . These interactions are critical for its role in various biochemical processes and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-5-fluoro-2-methylaniline change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-5-fluoro-2-methylaniline remains stable under specific conditions, but its degradation products can have different biochemical activities . Understanding these temporal effects is crucial for its application in research and therapeutic development.
Dosage Effects in Animal Models
The effects of 4-Bromo-5-fluoro-2-methylaniline vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-Bromo-5-fluoro-2-methylaniline is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in cross-coupling reactions and nucleophilic substitutions is central to its role in these pathways . Understanding these metabolic interactions is crucial for its application in biochemical research and therapeutic development.
Transport and Distribution
Within cells and tissues, 4-Bromo-5-fluoro-2-methylaniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Bromo-5-fluoro-2-methylaniline is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its role in various biochemical processes and potential therapeutic applications.
特性
IUPAC Name |
4-bromo-5-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZFTXACIZDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426944 | |
| Record name | 4-bromo-5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52723-82-7 | |
| Record name | 4-bromo-5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52723-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















